2-{[1-(2-bromophenyl)ethyl]amino}-N-(cyclohexylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(2-bromophenyl)ethyl]amino}-N-(cyclohexylmethyl)acetamide is a chemical compound with a complex structure that includes a bromophenyl group, an ethylamino group, and a cyclohexylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-bromophenyl)ethyl]amino}-N-(cyclohexylmethyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-bromophenylacetic acid with ethylamine to form an intermediate, which is then reacted with cyclohexylmethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1-(2-bromophenyl)ethyl]amino}-N-(cyclohexylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-{[1-(2-bromophenyl)ethyl]amino}-N-(cyclohexylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[1-(2-bromophenyl)ethyl]amino}-N-(cyclohexylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, modulating their activity. The ethylamino and cyclohexylmethyl groups can influence the compound’s solubility, stability, and overall bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(2-bromophenyl)acetamide
- N-(2-{[1-(2-bromophenyl)ethyl]amino}ethyl)acetamide
Comparison
Compared to similar compounds, 2-{[1-(2-bromophenyl)ethyl]amino}-N-(cyclohexylmethyl)acetamide is unique due to the presence of the cyclohexylmethyl group, which can enhance its chemical stability and biological activity. The specific arrangement of functional groups in this compound also allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C17H25BrN2O |
---|---|
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
2-[1-(2-bromophenyl)ethylamino]-N-(cyclohexylmethyl)acetamide |
InChI |
InChI=1S/C17H25BrN2O/c1-13(15-9-5-6-10-16(15)18)19-12-17(21)20-11-14-7-3-2-4-8-14/h5-6,9-10,13-14,19H,2-4,7-8,11-12H2,1H3,(H,20,21) |
InChI-Schlüssel |
UBPFLKHKMOMVLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1Br)NCC(=O)NCC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.